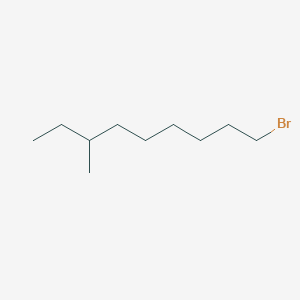

1-Bromo-7-methylnonane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-7-methylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-3-10(2)8-6-4-5-7-9-11/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNLJOBGZKLZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556250 | |

| Record name | 1-Bromo-7-methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136539-81-6 | |

| Record name | 1-Bromo-7-methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 7 Methylnonane

Direct Halogenation Pathways

Direct halogenation represents a common and efficient approach for the synthesis of 1-bromo-7-methylnonane, starting from a pre-existing C10 branched skeleton. This strategy focuses on the conversion of a terminal hydroxyl group into a bromine atom.

The most direct route to this compound is through the nucleophilic substitution of a primary alcohol, specifically 7-methyl-nonan-1-ol. In this reaction, the hydroxyl (-OH) group, which is a poor leaving group, is converted into a better leaving group that is subsequently displaced by a bromide ion. This transformation is a cornerstone of synthetic organic chemistry for preparing primary alkyl halides from readily available alcohols. The precursor, 7-methyl-nonan-1-ol, provides the necessary iso-decane carbon framework. nist.govnist.gov

To achieve the bromination of primary alcohols like 7-methyl-nonan-1-ol effectively, specific reagent systems are employed to facilitate the reaction under mild conditions, minimizing potential side reactions. One widely used and effective method is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a halogen source, such as N-Bromosuccinimide (NBS). uzhnu.edu.uaorganic-chemistry.org

The reaction proceeds through the in-situ formation of an oxyphosphonium salt intermediate. Triphenylphosphine attacks the alcohol's hydroxyl group, which is then activated. N-Bromosuccinimide serves as the source of the bromide nucleophile. The reaction is typically conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which is suitable for facilitating this type of substitution reaction. uzhnu.edu.uanih.gov The byproducts of this reaction, triphenylphosphine oxide and succinimide, can be separated from the desired this compound during purification. uzhnu.edu.ua Isolated yields for the conversion of primary alcohols to the corresponding bromides using this method are often in the range of 70-85%. uzhnu.edu.ua

Table 1: Reagents for the Bromination of 7-methyl-nonan-1-ol

| Reagent | Formula | Role in Reaction |

|---|---|---|

| 7-methyl-nonan-1-ol | C₁₀H₂₂O | Starting material (substrate) |

| Triphenylphosphine | P(C₆H₅)₃ | Activates the hydroxyl group |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Provides the bromide nucleophile |

Carbon-Carbon Bond Formation Strategies

An alternative synthetic approach involves constructing the C10 carbon backbone of 7-methylnonane through reactions that form new carbon-carbon bonds. These methods offer flexibility in building complex structures from smaller, less complex starting materials.

Grignard reagents are powerful nucleophiles used extensively in organic synthesis to form carbon-carbon bonds. byjus.comlibretexts.org A plausible synthetic route to this compound using this strategy would involve the coupling of a Grignard reagent with a suitable electrophile to elongate the carbon chain.

A hypothetical synthesis could begin with a branched four-carbon alkyl halide, such as 2-bromobutane (B33332). This is reacted with magnesium metal in dry ether to form the Grignard reagent, sec-butylmagnesium bromide. chemguide.co.uk This organometallic compound can then be reacted with a bifunctional chain, such as 1,5-dibromopentane. In this step, the nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms bearing a bromine atom in 1,5-dibromopentane, displacing it in a nucleophilic substitution reaction. This coupling reaction forms the desired C10 backbone and leaves a terminal bromine atom, yielding this compound.

Table 2: Hypothetical Grignard Synthesis Steps for this compound

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | 2-Bromobutane, Magnesium (Mg), Dry Ether | sec-Butylmagnesium bromide | Formation of Grignard reagent |

The Wurtz reaction is a classic method for forming alkanes by coupling two alkyl halides in the presence of sodium metal. byjus.comiitk.ac.invedantu.com While effective for synthesizing symmetrical alkanes (R-R), its application in creating unsymmetrical alkanes, such as the carbon skeleton of this compound, is severely limited. vedantu.comorganic-chemistry.org

To synthesize the 7-methylnonane skeleton via a Wurtz reaction, one would need to couple two different alkyl halides, for instance, 2-bromobutane and 1-bromopentane (B41390). However, this "crossed" Wurtz reaction would result in a statistical mixture of three different alkane products: the desired 7-methylnonane, and two symmetrical byproducts, 3,4-dimethylhexane (B165660) (from the coupling of two 2-bromobutane molecules) and decane (B31447) (from the coupling of two 1-bromopentane molecules). The separation of these alkanes, which often have similar boiling points, is typically difficult, leading to low yields of the desired product. byjus.com Following the formation of this alkane mixture, a subsequent non-selective bromination step would be required to introduce the bromine atom, further complicating the synthesis and purification.

Table 3: Potential Products of a Crossed Wurtz Reaction for the 7-Methylnonane Skeleton

| Reactant 1 | Reactant 2 | Coupling Product |

|---|---|---|

| 2-Bromobutane | 2-Bromobutane | 3,4-Dimethylhexane |

| 1-Bromopentane | 1-Bromopentane | Decane |

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, reagents, and byproducts. The chosen technique depends on the synthetic route and the physical properties of the impurities.

Aqueous Workup/Extraction: For syntheses like the Appel reaction, an initial workup is performed by adding water and a water-immiscible organic solvent (e.g., diethyl ether). This separates water-soluble byproducts, such as succinimide, into the aqueous layer, while the desired product remains in the organic layer. uzhnu.edu.ua

Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of this compound, column chromatography on silica (B1680970) gel can effectively separate the nonpolar product from more polar impurities or byproducts like triphenylphosphine oxide. uzhnu.edu.ua

Distillation: Given that this compound is a liquid, distillation is a primary method for its final purification. nih.gov Fractional distillation can be used to separate it from other volatile components with different boiling points. To prevent decomposition of the compound at high temperatures, vacuum distillation (distillation under reduced pressure) is often employed, as it lowers the boiling point of the liquid. A similar procedure is used in the purification of 1-bromo-7-phenylheptane, which is distilled at 0.2 mm Hg. prepchem.com

Chromatographic Separations (e.g., Flash Chromatography on Silica Gel)

Flash chromatography on silica gel is a highly effective method for the purification of this compound from non-polar impurities and closely related byproducts that may not be efficiently removed by simple extraction. uct.ac.zamultiscreensite.com Silica gel, a slightly acidic stationary phase, is well-suited for the separation of ordinary organic compounds. rochester.edu

The selection of an appropriate eluent system is paramount for a successful separation. This is typically determined by preliminary analysis using thin-layer chromatography (TLC). uct.ac.zamit.edu For a non-polar compound like this compound, a common approach involves using a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like ethyl acetate (B1210297) or diethyl ether. rochester.edu The optimal solvent system is one that provides a retention factor (Rƒ) of approximately 0.2-0.3 for the desired compound, which allows for efficient elution and good separation from impurities. uct.ac.zamit.edu

The crude this compound is typically loaded onto the silica gel column either neat, if it is a non-viscous oil, or dissolved in a minimal amount of a non-polar solvent. mit.edu The eluent is then passed through the column under positive pressure, often using compressed air or nitrogen, to accelerate the separation process. uct.ac.za Fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (typically 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 98:2 to 95:5 v/v) |

| Sample Loading | Neat or concentrated in a non-polar solvent |

| Elution Technique | Isocratic or gradient elution |

| Detection Method | Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) |

Solvent Extraction and Washing Protocols

Following the synthesis of this compound from 7-methylnonan-1-ol (B1352645), a crucial work-up procedure involving solvent extraction and washing is employed to perform the initial purification. orgsyn.orglibretexts.org This multi-step process is designed to remove the bulk of impurities such as unreacted alcohol, excess acid catalyst, and water-soluble byproducts.

The reaction mixture is first diluted with a water-immiscible organic solvent, such as diethyl ether or dichloromethane, and transferred to a separatory funnel. The organic layer is then subjected to a series of washes. A typical washing sequence is as follows:

Water Wash: The organic layer is first washed with water to remove the majority of water-soluble impurities. orgsyn.orglibretexts.org

Acid Wash: A wash with a dilute acid, such as cold concentrated sulfuric acid, is effective in removing any unreacted 7-methylnonan-1-ol and any ether byproducts that may have formed. orgsyn.org

Neutralizing Wash: To remove any residual acid, the organic layer is washed with a dilute basic solution, such as 5-10% aqueous sodium carbonate or sodium bicarbonate. orgsyn.org This step is crucial to prevent any acid-catalyzed degradation of the product during subsequent distillation.

Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is performed to reduce the amount of dissolved water in the organic layer before the drying step. libretexts.org

After each wash, the aqueous layer is separated and discarded. The washed organic layer is then dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or calcium chloride, to remove any remaining traces of water. orgsyn.org The drying agent is subsequently removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound, which can then be further purified by distillation or chromatography.

| Washing Agent | Purpose |

|---|---|

| Water (H₂O) | Removal of water-soluble impurities and reagents. |

| Dilute Sulfuric Acid (H₂SO₄) | Removal of unreacted alcohol and ether byproducts. |

| Sodium Carbonate/Bicarbonate Solution (Na₂CO₃/NaHCO₃) | Neutralization of any residual acid. |

| Saturated Sodium Chloride Solution (Brine) | Reduction of dissolved water in the organic phase. |

Chemical Reactivity and Mechanistic Studies of 1 Bromo 7 Methylnonane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the chemical behavior of 1-bromo-7-methylnonane, involving the replacement of the bromide ion by a nucleophile. These reactions can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms.

Mechanistic Pathways (SN1 and SN2)

The structure of this compound, being a primary alkyl halide, strongly favors the SN2 (Substitution Nucleophilic Bimolecular) mechanism. libretexts.org In an SN2 reaction, the nucleophile attacks the carbon atom bonded to the bromine from the backside, in a single, concerted step. studymind.co.uk This leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. masterorganicchemistry.compatsnap.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is generally disfavored for primary alkyl halides like this compound. libretexts.org This pathway involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com Primary carbocations are highly unstable, making their formation energetically unfavorable. masterorganicchemistry.com Consequently, SN1 reactions are much slower for primary substrates compared to secondary or tertiary ones. masterorganicchemistry.com

| Characteristic | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] |

| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary > Tertiary |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

| Likelihood for this compound | Very low | High |

Carbocation Intermediate Formation and Stability

In the context of a potential SN1 pathway, the formation of a primary carbocation (7-methylnonyl cation) from this compound would be the rate-determining step. Primary carbocations are inherently unstable due to the lack of sufficient alkyl groups to stabilize the positive charge through inductive effects and hyperconjugation. The order of carbocation stability is tertiary > secondary > primary. masterorganicchemistry.com Because of this high instability, the energy barrier for the formation of the 7-methylnonyl cation is significant, making the SN1 mechanism highly unlikely under normal conditions.

Reactivity with Varied Nucleophiles (e.g., Hydroxide (B78521), Alkoxides, Amines)

The rate and outcome of the SN2 reaction of this compound are highly dependent on the nature of the nucleophile. Strong nucleophiles are required for an efficient SN2 reaction. libretexts.org

Hydroxide (OH⁻): A strong nucleophile that readily reacts with this compound to produce 7-methylnonan-1-ol (B1352645). However, being a strong base, it can also promote a competing E2 elimination reaction, especially at higher temperatures. libretexts.org

Alkoxides (RO⁻): Similar to hydroxide, alkoxides (e.g., ethoxide, methoxide) are strong nucleophiles and strong bases. They will react via the SN2 pathway to form ethers. The choice of a bulky alkoxide, such as tert-butoxide, can significantly favor elimination over substitution due to steric hindrance. masterorganicchemistry.com

Amines (e.g., NH₃, RNH₂): Neutral amines can act as nucleophiles, attacking this compound to form the corresponding ammonium (B1175870) salt, which can then be deprotonated to yield a primary, secondary, or tertiary amine. The reaction with ammonia (B1221849) can sometimes lead to multiple alkylations of the nitrogen atom. studymind.co.uk

| Nucleophile | Product | Reaction Conditions Favoring Substitution |

|---|---|---|

| Hydroxide (OH⁻) | 7-Methylnonan-1-ol | Lower temperatures, aqueous solvent libretexts.org |

| Ethoxide (CH₃CH₂O⁻) | 1-Ethoxy-7-methylnonane | Lower temperatures, polar aprotic solvent |

| Ammonia (NH₃) | 7-Methylnonan-1-amine | Excess ammonia in ethanol (B145695) studymind.co.uk |

| Cyanide (CN⁻) | 8-Methyldecanenitrile | Polar aprotic solvent (e.g., DMSO) |

Influence of Solvent Polarity and Aproticity on Reaction Kinetics

The choice of solvent plays a critical role in the kinetics of nucleophilic substitution reactions of this compound.

Polar Protic Solvents (e.g., water, ethanol): These solvents have O-H or N-H bonds and can solvate both cations and anions effectively. While they can dissolve the reactants, they tend to solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and thus slowing down the rate of SN2 reactions. brainkart.com Polar protic solvents are known to favor SN1 reactions by stabilizing the carbocation intermediate, but this is not a significant factor for primary alkyl halides. brainkart.com

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents are polar but lack O-H or N-H bonds. They are effective at solvating cations but not anions. This leaves the nucleophile "naked" and more reactive, significantly increasing the rate of SN2 reactions. brainkart.com For this compound, conducting a reaction with a strong nucleophile in a polar aprotic solvent would be the most efficient way to achieve substitution.

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, where a molecule of hydrogen bromide is removed to form an alkene.

Mechanistic Pathways (E1 and E2)

The two main mechanisms for elimination are E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously. chemistry.coach The rate of an E2 reaction depends on the concentration of both the alkyl halide and the base. chemistry.coach For primary alkyl halides like this compound, the E2 mechanism is the more probable elimination pathway, especially in the presence of a strong, sterically hindered base. chemistrysteps.com

E1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. chemistry.coach Because it relies on the formation of a primary carbocation, the E1 mechanism is highly unfavorable for this compound. chemistry.coach

The competition between SN2 and E2 reactions is a key consideration for primary alkyl halides. Factors that favor E2 over SN2 include the use of a strong, bulky base (e.g., potassium tert-butoxide), higher temperatures, and a less polar solvent. libretexts.orgchemguide.co.uk With a strong, non-bulky base like hydroxide or ethoxide, SN2 is generally the major pathway for primary alkyl halides, with E2 being a minor competing reaction. docbrown.infolibretexts.org

| Factor | Favors SN2 | Favors E2 |

|---|---|---|

| Base/Nucleophile | Strong, non-bulky (e.g., I⁻, CN⁻) | Strong, bulky (e.g., t-BuOK) |

| Temperature | Lower | Higher libretexts.org |

| Solvent | Polar aprotic (e.g., DMSO, Acetone) | Less polar (e.g., Ethanol) chemguide.co.uk |

Formation of Alkene Products

Elimination reactions of this compound, typically proceeding via an E2 mechanism in the presence of a strong, non-nucleophilic base, can theoretically yield two isomeric alkene products. The abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (β-position) leads to the formation of a double bond.

The primary product of this elimination is 7-methylnon-1-ene . This is due to the presence of only one type of β-hydrogen in the this compound molecule. The hydrogens on the C2 carbon are the only ones adjacent to the carbon bearing the bromine atom. Therefore, dehydrohalogenation results in the formation of a terminal alkene.

The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. However, in the case of this compound, there is only one possible alkene product from β-elimination, making the reaction highly regioselective.

Competitive Nature between Substitution and Elimination Processes

Like other primary alkyl halides, this compound can undergo both substitution (typically S(_N)2) and elimination (E2) reactions when treated with a reagent that can act as both a nucleophile and a base. The outcome of the reaction is largely dependent on the nature of the reagent and the reaction conditions.

Strong, sterically hindered bases, such as potassium tert-butoxide, will favor the E2 pathway, leading to the formation of 7-methylnon-1-ene. Conversely, strong, unhindered nucleophiles that are also weak bases, such as iodide or cyanide, will predominantly lead to S(_N)2 substitution products.

The competition between these two pathways can be illustrated by considering the reaction with a species that is both a strong base and a strong nucleophile, such as an alkoxide. In such cases, a mixture of substitution and elimination products is often observed. The ratio of these products is influenced by factors such as the steric bulk of the base/nucleophile and the reaction temperature, with higher temperatures generally favoring elimination.

Table 1: Factors Influencing Substitution vs. Elimination in this compound

| Factor | Favors S(_N)2 Substitution | Favors E2 Elimination |

| Reagent | Strong, unhindered nucleophile (e.g., I⁻, CN⁻) | Strong, sterically hindered base (e.g., t-BuOK) |

| Temperature | Lower temperatures | Higher temperatures |

| Solvent | Polar aprotic solvents |

Organometallic Transformations

The carbon-bromine bond in this compound provides a handle for the formation of organometallic reagents, which are powerful tools for carbon-carbon bond formation.

Formation and Reactivity of Grignard Reagents from this compound Precursors

The reaction of this compound with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (7-methylnonyl)magnesium bromide. This organometallic compound effectively behaves as a carbanion synthon, with a highly polarized carbon-magnesium bond.

Challenges in Grignard Reagent Initiation and Formation

The formation of Grignard reagents is notoriously sensitive to the presence of moisture. Water will readily protonate the highly basic Grignard reagent, quenching the reaction and forming the corresponding alkane, 3-methylnonane. Therefore, all glassware and solvents must be scrupulously dried before use.

Initiation of the reaction can sometimes be challenging due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. Mechanical agitation, the addition of a small crystal of iodine, or the use of a sonicator can be employed to activate the magnesium surface and initiate the reaction.

Carbon-Carbon Bond Formation with Carbonyl Electrophiles

The (7-methylnonyl)magnesium bromide reagent is a potent nucleophile that readily reacts with a variety of carbonyl-containing electrophiles. The addition of the 7-methylnonyl group to the carbonyl carbon results in the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield an alcohol.

For example, the reaction with a ketone such as propanone (acetone) will yield a tertiary alcohol, 2,8-dimethyl-2-decanol. The reaction with an aldehyde like formaldehyde (B43269) will produce a primary alcohol, 8-methyl-1-decanol.

Table 2: Products of the Reaction of (7-methylnonyl)magnesium bromide with Carbonyl Compounds

| Carbonyl Electrophile | Product after Acidic Workup |

| Formaldehyde | 8-Methyl-1-decanol |

| Propanone (Acetone) | 2,8-Dimethyl-2-decanol |

| Benzaldehyde | 1-Phenyl-8-methyl-1-nonanol |

Analysis of Byproduct Formation (e.g., Coupling Products, Enolates, Reduction Products)

Several side reactions can occur during the formation and subsequent reaction of (7-methylnonyl)magnesium bromide, leading to the formation of byproducts.

Coupling Products: A common byproduct is the Wurtz-type coupling product, 14,15-dimethylhexacosane, formed by the reaction of the Grignard reagent with unreacted this compound. This can be minimized by slow addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

Enolates: When the Grignard reagent reacts with an enolizable ketone, it can act as a base and deprotonate the α-carbon, forming an enolate. This side reaction competes with the desired nucleophilic addition to the carbonyl group. The extent of enolization versus addition is dependent on the steric hindrance of both the Grignard reagent and the ketone.

Reduction Products: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, transferring a β-hydride to the carbonyl carbon. In the case of (7-methylnonyl)magnesium bromide, this is less likely to be a major pathway due to the primary nature of the Grignard reagent.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. As a primary alkyl halide, this compound is a potential substrate for various palladium-catalyzed cross-coupling methodologies. These reactions typically involve the oxidative addition of the alkyl bromide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. While specific studies focusing exclusively on this compound are not extensively documented, its reactivity can be inferred from extensive research on similar unactivated primary alkyl bromides.

Palladium-Catalyzed Methodologies (e.g., Sonogashira, Suzuki, Hiyama)

Palladium-catalyzed reactions provide powerful tools for forming new carbon-carbon bonds from alkyl halides like this compound. Key challenges in using alkyl electrophiles, particularly those with β-hydrogens like this compound, include slow rates of oxidative addition and the potential for competing β-hydride elimination from the palladium-alkyl intermediate. However, the development of specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has significantly expanded the scope of these reactions to include unactivated alkyl bromides.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) or C(sp³)-C(sp) bond between a halide and a terminal alkyne. While traditionally used for aryl and vinyl halides, advancements have extended its utility to unactivated alkyl bromides organic-chemistry.org. The engagement of such substrates is historically challenging but can be achieved with appropriate catalysts nih.gov. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base organic-chemistry.orgwikipedia.org. For a substrate like this compound, this would result in the formation of a long-chain internal alkyne.

Suzuki Coupling: The Suzuki reaction is a versatile method for C-C bond formation, coupling an organoboron species with an organic halide wikipedia.org. Significant progress has been made to enable the coupling of alkyl bromides that contain β-hydrogens, even at room temperature organic-chemistry.orgorganic-chemistry.org. This makes the Suzuki coupling a viable method for reacting this compound with various aryl-, vinyl-, or alkyl-boronic acids or esters to create more complex carbon skeletons organic-chemistry.orgnih.gov.

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the coupling partner with an organic halide organic-chemistry.orgwikipedia.org. A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source or a base, to generate a hypervalent silicon species that facilitates transmetalation organic-chemistry.orgchem-station.com. This methodology can be applied to form both C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making it applicable to substrates like this compound for coupling with aryl or vinyl silanes wikipedia.org.

The table below summarizes representative conditions for these couplings with primary alkyl bromides, illustrating the types of catalyst systems employed.

| Coupling Reaction | Alkyl Bromide Example | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Suzuki | 1-Bromooctane | 9-Octyl-9-BBN | Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | Toluene/H₂O | 85 |

| Sonogashira | 1-Iododecane | Phenylacetylene | [Pd(cinnamyl)Cl]₂ / N-heterocyclic carbene ligand | Cs₂CO₃ | Dioxane | 81 |

| Hiyama | 1-Bromohexane | (p-Tolyl)trimethoxysilane | Pd(dba)₂ / P(o-tol)₃ | TBAF | THF | 78 |

This table presents illustrative data based on general findings for primary alkyl halides and may not represent results for this compound specifically.

Role of Co-Catalysts and Copper-Free Coupling Strategies

However, the use of copper has notable drawbacks. A primary issue is the promotion of undesirable alkyne homocoupling, known as Glaser coupling, which leads to the formation of diynes as byproducts acs.org. The presence of copper can also complicate product purification, particularly in the synthesis of pharmaceutical ingredients where residual metal contamination is a concern acs.org.

These limitations have driven the development of copper-free Sonogashira coupling strategies nih.govresearchgate.net. These methods rely on carefully designed palladium catalysts and reaction conditions to facilitate the coupling without the need for a copper co-catalyst. Key strategies include:

Use of Bulky, Electron-Rich Ligands: Ligands such as bulky phosphines or N-heterocyclic carbenes (NHCs) can enhance the reactivity of the palladium center, promoting the direct reaction with the alkyne libretexts.orgnih.gov.

Choice of Base and Solvent: The selection of an appropriate base (e.g., cesium carbonate, amines) and solvent system is critical to ensure deprotonation of the alkyne and stabilization of the catalytic species acs.orgacs.org.

Novel Catalyst Systems: Air-stable palladium precatalysts have been developed that facilitate room-temperature, copper-free couplings of aryl bromides acs.org. While the application to alkyl bromides is more challenging, these advancements represent an important direction in methodology.

Investigation of Substrate Scope and Reactivity Profiling in Cross-Coupling

The success of a cross-coupling reaction is highly dependent on the nature of the substrates. For electrophiles like this compound, key considerations include the strength of the carbon-halogen bond and the presence of β-hydrogens. The general reactivity trend for halides in palladium-catalyzed couplings is I > Br > Cl, making alkyl bromides effective substrates nih.govnrochemistry.com.

Studies on the substrate scope of Suzuki-Miyaura reactions have demonstrated broad applicability for primary alkyl bromides. Catalyst systems based on palladium acetate (B1210297) and bulky phosphine ligands (e.g., PCy₃) have been shown to couple a wide range of alkyl bromides with alkylboranes at room temperature organic-chemistry.org. These reactions tolerate a diverse array of functional groups, including ethers, esters, nitriles, and even other halides like chlorides, showcasing the wide applicability of the method nih.gov. The development of these mild conditions significantly expands the utility of the Suzuki reaction for building complex molecules from simple alkyl halide precursors organic-chemistry.org.

Similarly, the scope of Sonogashira and Hiyama couplings has been explored. While traditionally focused on sp²-hybridized halides, modern catalysts have enabled the inclusion of unactivated alkyl halides. However, the scope for these reactions with C(sp³)-electrophiles is generally more limited compared to the Suzuki coupling.

Chemoselectivity in Multi-Functionalized Organic Substrates

Chemoselectivity is a critical consideration when a substrate contains multiple reactive sites. In the context of palladium-catalyzed cross-couplings, it is often possible to achieve selective reaction at one site over another based on the inherent reactivity differences of the leaving groups.

For a substrate containing the this compound framework along with other functional groups, such as a triflate (OTf) or a chloride (Cl), selective coupling at the C-Br bond is highly predictable. Research has shown that dinuclear Pd(I) catalysts can achieve highly chemoselective alkylation of C-Br bonds in the presence of C-OTf and C-Cl groups nih.gov. The reaction proceeds rapidly at the bromide site, leaving the triflate and chloride untouched for potential subsequent transformations nih.gov. This predictable selectivity is a powerful tool in multi-step synthesis, allowing for the sequential functionalization of a complex molecule. This principle would allow this compound to be selectively coupled even if other, less reactive halides were present elsewhere in the molecule.

Exploration of Tandem and One-Pot Reaction Sequences (e.g., Sonogashira-Glaser Coupling)

Tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel, offer significant advantages in terms of efficiency and resource conservation. In the context of the Sonogashira coupling, the primary side reaction is often the copper-mediated Glaser homocoupling of the alkyne starting material acs.org. While typically undesired, under certain conditions, this reactivity can be harnessed.

However, tandem sequences involving an initial Sonogashira coupling of an alkyl halide followed by a Glaser coupling are not commonly reported. The focus of modern methodology is largely on suppressing Glaser coupling to maximize the yield of the desired cross-coupled product acs.org. Therefore, a deliberate Sonogashira-Glaser tandem sequence involving this compound is not an established or synthetically useful transformation based on available literature. Instead, research efforts are directed toward developing highly selective, copper-free Sonogashira protocols to avoid this pathway entirely researchgate.net.

Reactions with Active Metals (e.g., Reducing Metal-Mediated Transformations)

Alkyl halides such as this compound can react with active metals, which act as reducing agents. These reactions are fundamental in organometallic chemistry and are used to generate highly nucleophilic carbon species.

The most common of these transformations is the formation of a Grignard reagent through reaction with magnesium metal libretexts.orgwisc.edubyjus.com. The magnesium inserts into the carbon-bromine bond, inverting the polarity of the adjacent carbon atom from electrophilic to strongly nucleophilic and basic libretexts.org. This transformation is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) adichemistry.com.

Formation of (7-Methylnonyl)magnesium Bromide: CH₃CH₂CH(CH₃)(CH₂)₆Br + Mg → CH₃CH₂CH(CH₃)(CH₂)₆MgBr

The resulting Grignard reagent, (7-methylnonyl)magnesium bromide, is a powerful nucleophile and base. It can be used in a vast array of subsequent reactions to form new carbon-carbon bonds, such as additions to aldehydes, ketones, esters, and carbon dioxide, or in coupling reactions byjus.comadichemistry.commasterorganicchemistry.com.

Similarly, this compound can react with other active metals:

Lithium: Reaction with lithium metal in a non-polar solvent like pentane (B18724) or hexane (B92381) results in the formation of the corresponding organolithium reagent, (7-methylnonyl)lithium. Organolithium reagents are even more reactive and basic than their Grignard counterparts libretexts.org.

Zinc: Activated zinc can insert into the C-Br bond to form an organozinc reagent. Organozinc compounds are generally less reactive than Grignard or organolithium reagents, which can be advantageous for achieving higher selectivity in subsequent coupling reactions (e.g., Negishi coupling) nih.gov.

These metal-mediated transformations are crucial for converting the relatively unreactive alkyl bromide into a potent, nucleophilic building block for organic synthesis.

Fundamental Mechanistic Investigations

Fundamental mechanistic investigations into the reactions of primary bromoalkanes like this compound focus on identifying reaction intermediates, understanding the influence of electronic effects, and analyzing reaction kinetics to elucidate the precise steps involved in chemical transformations.

Identification and Characterization of Reaction Intermediates (e.g., Carbocations)

In the context of nucleophilic substitution reactions of primary bromoalkanes such as this compound, the formation of a discrete carbocation intermediate is generally not a viable pathway. The primary carbocation that would result from the heterolytic cleavage of the C-Br bond is highly unstable. unacademy.com Instead, the reaction proceeds through a concerted SN2 mechanism. studymind.co.ukyoutube.com

This mechanism involves a single step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org This process goes through a five-coordinate transition state rather than a true intermediate. In this transition state, the carbon atom is partially bonded to both the incoming nucleophile and the departing bromide ion. ncert.nic.in

The instability of primary carbocations is a key factor dictating this mechanistic preference. Should a primary carbocation form, it would be prone to rapid rearrangement, such as a hydride or alkyl shift, to form a more stable secondary or tertiary carbocation. youtube.com However, the energy barrier to forming the initial primary carbocation is typically too high for this to be a significant pathway for primary bromoalkanes. unacademy.com

Illustrative Comparison of Carbocation Stability:

| Carbocation Type | Relative Stability | Likelihood of Formation in this compound Reactions |

| Primary (e.g., 7-methylnonan-1-yl cation) | Least Stable | Highly Unlikely |

| Secondary | More Stable | Possible via rearrangement, but initial formation is unfavorable |

| Tertiary | Most Stable | Most favorable, but not directly accessible from this compound |

Probing Electronic Effects and Their Influence on Reactivity and Selectivity

The reactivity of this compound is significantly influenced by electronic effects inherent to its structure. The key electronic factors are the polarity of the carbon-bromine bond and the electron-donating nature of the alkyl chain.

The bromine atom is more electronegative than the carbon atom, leading to a polar C-Br bond. This polarization renders the carbon atom attached to the bromine electrophilic, or electron-deficient, making it susceptible to attack by electron-rich species known as nucleophiles. quora.com This is the fundamental electronic factor that enables nucleophilic substitution reactions.

The long alkyl chain of this compound, being electron-donating, has a minor electronic effect on the electrophilic carbon. However, the primary determinant of reactivity in SN2 reactions is steric hindrance. libretexts.org The long, flexible chain of this compound does not present significant steric bulk at the reaction center (the carbon bonded to bromine), allowing for relatively facile backside attack by a nucleophile, which is characteristic of the SN2 mechanism. libretexts.org

In elimination reactions, the electronic effect of the bromine atom as a good leaving group is crucial. The presence of a strong base can induce the removal of a proton from the carbon atom adjacent to the C-Br bond (the beta-carbon), leading to the formation of an alkene.

Summary of Electronic and Steric Effects in SN2 Reactions of this compound:

| Feature | Electronic/Steric Effect | Influence on Reactivity |

| C-Br Bond | Polarized, with a partial positive charge on carbon | Activates the molecule for nucleophilic attack |

| Bromine Atom | Good leaving group | Facilitates the departure of the bromide ion |

| Alkyl Chain | Weakly electron-donating; sterically unhindered at the reaction site | Allows for efficient backside attack by nucleophiles |

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

The kinetic analysis of reactions involving primary bromoalkanes like this compound is a powerful tool for elucidating the reaction mechanism. For the predominant SN2 pathway, the reaction rate is dependent on the concentrations of both the haloalkane and the nucleophile. youtube.com This bimolecular dependence is a hallmark of the SN2 mechanism.

The rate law for the SN2 reaction of this compound with a nucleophile (Nu-) can be expressed as:

Rate = k[this compound][Nu-]

Here, 'k' is the rate constant. This rate law indicates that the reaction proceeds in a single, concerted step that involves the collision of a molecule of this compound and a nucleophile. chemguide.co.uk This single step is, therefore, the rate-determining step. youtube.com

Factors that influence the rate constant 'k' include the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will lead to a faster reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion (the nucleophile), thus preserving its nucleophilicity. libretexts.org

Typical Relative Rates of SN2 Reactions for Primary Bromoalkanes with Different Nucleophiles (Illustrative):

| Nucleophile | Relative Rate Constant (Illustrative) |

| I- | ~100 |

| HS- | ~100 |

| CN- | ~50 |

| Br- | ~20 |

| OH- | ~10 |

| Cl- | 1 |

| H2O | <<1 |

Applications of 1 Bromo 7 Methylnonane in Complex Organic Synthesis

Role as a Synthetic Building Block for Advanced Molecules

The primary utility of 1-Bromo-7-methylnonane in organic synthesis lies in its function as an electrophilic building block. The polarized carbon-bromine bond renders the terminal carbon atom susceptible to nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of more complex molecular frameworks.

In the synthesis of advanced molecules, this compound can serve as a precursor for introducing a C10 branched alkyl chain. This moiety can be strategically incorporated into target molecules to modify their physical and chemical properties, such as lipophilicity, steric hindrance, and conformational flexibility. For instance, in medicinal chemistry, the introduction of such an alkyl chain can influence a drug candidate's pharmacokinetic profile.

Key Synthetic Transformations:

Nucleophilic Substitution Reactions: this compound can react with a wide array of nucleophiles, such as carbanions (e.g., Grignard reagents, organolithium compounds), alkoxides, thiolates, and amines, to form a diverse range of derivatives.

Coupling Reactions: It can participate in various cross-coupling reactions, catalyzed by transition metals like palladium or nickel, to form new carbon-carbon bonds with organometallic reagents.

Precursor for Diversified Chemical Entities through Functionalization and Derivatization

The bromine atom in this compound is a versatile functional group that can be readily transformed into other functionalities, thereby serving as a gateway to a wide range of chemical entities. This process of functionalization and derivatization significantly expands its synthetic utility.

Table 2: Potential Functional Group Interconversions of this compound

| Reagent/Reaction Type | Resulting Functional Group |

| Mg, then CO2, then H3O+ | Carboxylic Acid (-COOH) |

| NaCN | Nitrile (-CN) |

| NaN3, then reduction | Amine (-NH2) |

| KSH | Thiol (-SH) |

| NaOH (aq) | Alcohol (-OH) |

These transformations allow for the synthesis of a variety of compounds with different chemical properties and potential applications. For example, the corresponding carboxylic acid could be used in the synthesis of esters and amides, while the amine could be a precursor for more complex nitrogen-containing heterocycles.

Applications in Materials Science and Polymer Chemistry

The incorporation of specific alkyl chains into polymers and other materials can significantly influence their properties. While direct studies on this compound in this context are not widely reported, its structural motifs suggest potential applications in materials science.

Incorporation into Polymer Architectures for Property Enhancement

Branched alkyl groups can be introduced into polymer structures to modify their physical characteristics. The 7-methylnonyl group from this compound could be incorporated into a polymer backbone or as a side chain.

As a Monomer: If appropriately functionalized, for example, by conversion to a vinyl or acrylic monomer, it could be polymerized to create polymers with branched side chains. These branches can disrupt polymer chain packing, leading to lower crystallinity, increased solubility, and altered mechanical properties.

As a Grafting Agent: this compound could be used to graft alkyl chains onto existing polymer backbones through reactions with functional groups on the polymer. This surface modification can alter the hydrophobicity and compatibility of the polymer with other materials.

Contributions to Electronic and Optical Materials Development

In the field of electronic and optical materials, the introduction of alkyl chains can be crucial for controlling the morphology and solubility of organic semiconductors and other functional materials. The non-polar, flexible nature of the 7-methylnonyl group could be advantageous in several ways:

Solubility Enhancement: Many conjugated polymers and small molecules used in organic electronics are poorly soluble. The attachment of alkyl chains like the 7-methylnonyl group can significantly improve their processability from solution, which is essential for fabricating thin-film devices.

Morphological Control: The length and branching of the alkyl side chains can influence the self-assembly and packing of molecules in the solid state. This, in turn, affects the material's electronic properties, such as charge carrier mobility. While there is no specific research on this compound for this purpose, the general principle of using branched alkyl bromides to tune these properties is well-established.

This compound represents a potentially valuable, though currently under-explored, chemical compound. Based on the established chemistry of analogous alkyl bromides, it can be anticipated to serve as a versatile building block in organic synthesis for the introduction of a branched C10 alkyl chain. Its ability to undergo a variety of functionalization and derivatization reactions further broadens its synthetic potential. In materials science, the incorporation of the 7-methylnonyl group could offer a means to tailor the physical properties of polymers and influence the performance of organic electronic and optical materials. Further research is warranted to fully elucidate the specific applications and advantages of this particular branched-chain alkyl bromide.

Theoretical and Computational Chemistry Studies of 1 Bromo 7 Methylnonane

Quantum Chemical Calculations and Molecular Modeling (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are central to modern computational organic chemistry for their balance of accuracy and computational cost. nrel.gov These methods are used to predict a wide array of molecular properties by solving approximations of the Schrödinger equation. For a molecule like 1-bromo-7-methylnonane, DFT calculations can be performed using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p), def2-TZVP) to model its behavior. nrel.govresearchgate.netresearchgate.net The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental data. nrel.gov

Molecular modeling encompasses the generation and manipulation of 3D molecular structures. For this compound, initial structures can be built and then optimized to find the lowest energy (most stable) conformations. These optimized geometries are the starting point for most other computational analyses.

Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can simulate various spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions for this compound would involve calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. While experimental data is available in databases, theoretical calculations provide a basis for assigning specific peaks to each atom. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, CH₂ bending, or the characteristic C-Br stretching frequency. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra.

Conformational Analysis: Due to the flexible nature of its nonane (B91170) backbone, this compound can exist in numerous conformations resulting from rotation around its carbon-carbon single bonds. scribd.com A systematic conformational search using molecular mechanics or semi-empirical methods, followed by geometry optimization of the most stable conformers with DFT, can identify the global minimum energy structure and the relative energies of other low-energy conformers. scribd.compdx.edu The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution law. tccollege.org

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) | Associated Structural Feature |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~33-35 ppm | C1 (Carbon bonded to Bromine) |

| ¹³C NMR | Chemical Shift (δ) | ~35-38 ppm | C7 (Chiral Carbon) |

| ¹H NMR | Chemical Shift (δ) | ~3.4 ppm (triplet) | Protons on C1 (-CH₂Br) |

| IR Spectroscopy | Vibrational Frequency (ṽ) | ~2850-2960 cm⁻¹ | C-H Stretching |

| IR Spectroscopy | Vibrational Frequency (ṽ) | ~550-650 cm⁻¹ | C-Br Stretching |

DFT calculations provide deep insights into the electronic nature of this compound. The distribution of electrons within the molecule dictates its reactivity, polarity, and intermolecular interactions.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP would show a region of negative potential (red/yellow) around the electronegative bromine atom, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the carbon adjacent to the bromine, highlighting sites for nucleophilic interaction. researchgate.net

Atomic Charges and Bond Orders: Mulliken or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. nrel.gov In this compound, the carbon atom C1, bonded to the bromine, would carry a partial positive charge due to the inductive effect of the halogen, making it an electrophilic center. quizlet.com The bromine atom would carry a corresponding partial negative charge.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. In an alkyl halide like this compound, the HOMO is typically associated with the lone pairs of the bromine atom, while the LUMO is often the σ* antibonding orbital of the C-Br bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

| Property | Calculated Value (Arbitrary Units) | Interpretation |

|---|---|---|

| HOMO Energy | -10.2 eV | Location of most available electrons (lone pair on Br) |

| LUMO Energy | +1.5 eV | Most accessible empty orbital (σ* C-Br) |

| HOMO-LUMO Gap | 11.7 eV | Indicates high kinetic stability |

| Dipole Moment | ~2.0 D | Confirms the molecule is polar |

| NBO Charge on Br | -0.25 e | Partial negative charge on the bromine atom |

| NBO Charge on C1 | +0.18 e | Partial positive charge on the adjacent carbon atom |

Computational Investigations of Reaction Mechanisms and Transition State Analysis

This compound, as a primary alkyl halide, is expected to undergo nucleophilic substitution (Sₙ2) and elimination (E2) reactions. quizlet.com Computational chemistry is instrumental in exploring the potential energy surfaces of these reactions to determine the most likely pathways.

For an Sₙ2 reaction with a nucleophile (e.g., OH⁻), calculations can map the energy profile as the nucleophile approaches the electrophilic carbon C1 and the bromide leaving group departs. This involves locating the transition state structure, which represents the energy maximum along the reaction coordinate. The activation energy (the difference in energy between the reactants and the transition state) can then be calculated, providing a measure of the reaction rate. nrel.gov

Similarly, for an E2 elimination reaction involving a strong base, computational methods can be used to model the abstraction of a proton from C2, the formation of a double bond between C1 and C2, and the departure of the bromide ion. By calculating the activation energies for both substitution and elimination pathways, one can predict which reaction will be favored under specific conditions. quizlet.commasterorganicchemistry.com

Stereochemical Studies and Chirality in this compound Derivatives

The carbon atom at position 7 in this compound is a stereogenic center because it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a hexyl bromide chain. units.itualberta.ca This chirality means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1-bromo-7-methylnonane and (S)-1-bromo-7-methylnonane. orgosolver.com

These two enantiomers have identical physical properties such as boiling point and density, but they will rotate plane-polarized light in equal and opposite directions. units.it Their reactivity with other chiral molecules can also differ significantly.

Computational methods can be used to study these stereoisomers. The absolute configuration (R or S) of a given 3D structure can be confirmed computationally. Furthermore, if a derivative of this compound is synthesized that contains a second stereocenter, computational analysis can help determine the relative stabilities of the resulting diastereomers. For example, in a reaction involving a chiral reagent, calculations could predict which diastereomeric product is likely to be favored by comparing the energies of the diastereomeric transition states. vaia.com

Comparative Studies with Structural Analogues of 1 Bromo 7 Methylnonane

Comparative Reactivity and Synthetic Utility of Methyl-Branched Bromoalkanes

The reactivity of bromoalkanes is largely dictated by the structure of the alkyl group, particularly in nucleophilic substitution reactions. 1-Bromo-7-methylnonane, as a primary bromoalkane, is a prime candidate for the S(_N)2 (bimolecular nucleophilic substitution) reaction mechanism. byjus.comlibretexts.org This reaction involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.orgsavemyexams.compressbooks.pub

The rate of an S(_N)2 reaction is highly sensitive to steric hindrance around the reaction center. libretexts.orglibretexts.org For methyl-branched bromoalkanes, the position of the methyl group is critical. In this compound, the methyl group is on the C7 carbon, far from the C1 carbon bonded to the bromine. This remote positioning means it exerts minimal steric hindrance on the approaching nucleophile. ucsb.edu Consequently, its reactivity in S(_N)2 reactions is expected to be very similar to that of its linear analogue, 1-bromodecane (B1670165).

In contrast, structural isomers with branching closer to the reactive site exhibit significantly reduced reactivity. For example, an isomer like 1-bromo-2-methylnonane (B13650109) would show a much slower S(_N)2 reaction rate because the methyl group at the C2 position (the β-carbon) sterically shields the electrophilic C1 carbon from nucleophilic attack. libretexts.orglibretexts.org Branching directly at the electrophilic carbon (e.g., in a secondary bromoalkane like 2-bromodecane) further decreases the S(_N)2 reaction rate. pressbooks.pubmasterorganicchemistry.com Tertiary halides are generally unreactive via the S(_N)2 pathway due to severe steric blockage. libretexts.org

The synthetic utility of this compound and its analogues often involves the formation of Grignard reagents. These powerful organometallic compounds are prepared by reacting the bromoalkane with magnesium metal in dry ether. ucsb.eduorgchemboulder.com The resulting Grignard reagent, such as 7-methylnonylmagnesium bromide, acts as a potent nucleophile and a strong base. It is invaluable in organic synthesis for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and carbon dioxide to produce alcohols and carboxylic acids, respectively. libretexts.org The remote methyl group in this compound does not interfere with the formation of the Grignard reagent, making it a useful intermediate for synthesizing more complex molecules with a specific branched structure.

Table 1: Relative S(_N)2 Reactivity of Bromoalkane Isomers This interactive table provides a qualitative comparison of reaction rates for this compound and its structural analogues in S(_N)2 reactions.

| Compound Name | Structure Type | Position of Methyl Branch | Expected Relative S(_N)2 Rate |

| 1-Bromodecane | Primary, Linear | N/A | High |

| This compound | Primary, Branched | C7 | High (Similar to linear) |

| 1-Bromo-2-methylnonane | Primary, Branched | C2 (β-carbon) | Moderate to Low |

| 2-Bromodecane | Secondary, Linear | N/A | Low |

| 2-Bromo-2-methylnonane | Tertiary, Branched | C2 | Extremely Low / No Reaction |

Influence of Alkyl Chain Length and Branching Position on Chemical Behavior

The length of the alkyl chain also plays a role. Generally, boiling points increase with molecular mass due to stronger van der Waals forces. allrounder.ai For example, 1-bromododecane (B92323) has a higher boiling point than 1-bromodecane. aatbio.comwikipedia.org

Table 2: Comparison of Boiling Points for Bromoalkane Analogues This interactive table shows the boiling points of various bromoalkanes, illustrating the effects of chain length and branching.

| Compound Name | Molecular Formula | Structure | Boiling Point (°C) |

| 1-Bromobutane | C₄H₉Br | Linear, Primary | 101.6 |

| 2-Bromo-2-methylpropane | C₄H₉Br | Branched, Tertiary | 73.0 |

| 1-Bromodecane | C₁₀H₂₁Br | Linear, Primary | 238 - 241 sigmaaldrich.comstenutz.eu |

| 1-Bromododecane | C₁₂H₂₅Br | Linear, Primary | 276.0 wikipedia.org |

Structure-Reactivity Relationship Analysis in Mechanistic and Synthetic Contexts

The relationship between the structure of a bromoalkane and its reaction mechanism is a cornerstone of organic chemistry. As primary haloalkanes, this compound and its linear analogue 1-bromodecane are expected to react predominantly via the S(_N)2 mechanism. savemyexams.com This pathway is favored for unhindered primary and methyl halides and involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.org

In contrast, structural analogues that are secondary or tertiary bromoalkanes are more likely to undergo S(_N)1 (unimolecular nucleophilic substitution) or elimination (E2) reactions. Tertiary halides, such as 2-bromo-2-methylnonane, react almost exclusively via the S(_N)1 and E2 pathways. libretexts.org The S(_N)1 mechanism proceeds through a planar carbocation intermediate, the stability of which is the primary determinant of the reaction rate. Tertiary carbocations are more stable than secondary, which are far more stable than primary carbocations, making the S(_N)1 pathway inaccessible for primary halides like this compound. libretexts.org

The choice between substitution and elimination is also heavily influenced by the nature of the nucleophile. Strong, non-bulky nucleophiles favor S(_N)2 reactions, while strong, sterically hindered bases (like potassium tert-butoxide) favor E2 elimination. libretexts.org For a primary substrate like this compound, S(_N)2 substitution is generally the major pathway unless a very bulky, strong base is used. For its tertiary isomers, E2 elimination often dominates over S(_N)1 substitution, especially at higher temperatures. libretexts.org

This predictable structure-reactivity relationship is fundamental to synthetic planning. By choosing an isomer with the appropriate branching, a chemist can direct a reaction towards a desired mechanistic pathway to obtain a specific product, be it a substitution product with inverted stereochemistry (from S(_N)2) or an alkene (from E2).

Comparative Spectroscopic Profiling of Related Compounds

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's structure. Comparing the spectra of this compound with its analogues highlights key structural differences.

¹³C NMR Spectroscopy: In ¹³C NMR, the carbon atom attached to the bromine (C1) is significantly deshielded and appears at a characteristic chemical shift. For linear 1-bromoalkanes like 1-bromodecane and 1-bromododecane, this signal is typically around 33-34 ppm. chemicalbook.comoc-praktikum.de The other methylene (B1212753) carbons in the chain appear in the 14-32 ppm range. The spectrum of this compound would show ten distinct signals (assuming the two methyls are diastereotopic). The C1 signal would be in a similar position to that of 1-bromodecane, but the signals for C6, C7, C8, and the two methyl groups would be unique, allowing for unambiguous structural confirmation.

Mass Spectrometry (MS): Mass spectrometry of bromoalkanes is distinguished by the isotopic pattern of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. youtube.com This results in the molecular ion (M⁺) appearing as a pair of peaks of almost equal intensity, separated by two mass units (M and M+2). docbrown.infodocbrown.info The fragmentation patterns are also informative. Alkanes fragment to form clusters of peaks separated by 14 mass units (CH₂). libretexts.org A common fragmentation for 1-bromoalkanes is the loss of the bromine atom to give an alkyl cation. For this compound, fragmentation could also occur at the branching point, leading to characteristic fragment ions. Comparing the fragmentation pattern of this compound with that of 1-bromodecane would reveal different relative abundances of fragment ions, reflecting the different carbon skeletons.

Table 3: Key Spectroscopic Features for Bromoalkane Analogues This interactive table summarizes the expected spectroscopic data for this compound and its linear analogue, 1-bromodecane.

| Spectroscopic Technique | Feature | 1-Bromodecane (Linear Analogue) | This compound (Branched) |

| IR Spectroscopy | C-Br Stretch | ~690-515 cm⁻¹ libretexts.org | ~690-515 cm⁻¹ libretexts.org |

| C-H Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | |

| ¹³C NMR | C1 Chemical Shift (δ) | ~33.8 ppm chemicalbook.com | ~34 ppm (predicted) |

| Number of Signals | 10 | 11 | |

| Mass Spectrometry | Molecular Ion | M⁺ and M+2 peaks (m/z 220, 222) nih.gov | M⁺ and M+2 peaks (m/z 220, 222) |

| Key Fragments | [C₁₀H₂₁]⁺, loss of Br | [C₁₀H₂₁]⁺, fragments from cleavage at C7 |

Future Directions and Emerging Research Avenues for 1 Bromo 7 Methylnonane

Development of Sustainable and Green Chemistry Methodologies in Synthesis

The pursuit of environmentally responsible chemical manufacturing has cast a spotlight on the synthesis of alkyl halides like 1-bromo-7-methylnonane. Traditional synthetic protocols are often characterized by the use of hazardous reagents, significant waste generation, and reliance on volatile organic solvents. In response, the scientific community is actively exploring sustainable and green chemistry alternatives to mitigate the environmental impact of producing this compound.

A significant area of research is the application of biocatalysis. The use of enzymes, potentially engineered for specific functions, presents an opportunity for highly selective bromination reactions under mild conditions, such as ambient temperature and pressure. This approach would ideally utilize water as a solvent, drastically reducing the ecological footprint associated with conventional methods.

Another key focus is the innovation of greener brominating agents. The development of catalytic systems that can employ bromide salts or reagents like N-bromosuccinimide (NBS) with photoredox catalysis aims to replace less atom-economical and more hazardous traditional reagents. The goal is to enhance the atom economy of the reaction, thereby minimizing the generation of wasteful byproducts.

The principles of green chemistry also guide the selection of solvents. Research is ongoing to substitute conventional chlorinated solvents with more benign alternatives. These include supercritical carbon dioxide (scCO₂), ionic liquids, or even conducting reactions under solvent-free conditions. Such changes can significantly reduce volatile organic compound (VOC) emissions and simplify the purification process.

Table 1: Comparison of Traditional vs. Green Synthesis Parameters for Alkyl Bromides

| Parameter | Traditional Method (e.g., PBr₃) | Green Chemistry Approach |

| Brominating Agent | Stoichiometric PBr₃ or HBr/H₂SO₄ | Catalytic HBr, NBS with catalyst, or enzymatic bromination |

| Solvent | Dichloromethane, Chloroform | Supercritical CO₂, Ionic Liquids, Water, or solvent-free |

| Byproducts | Phosphorous acid, Sulfuric acid waste | Recyclable catalyst, Succinimide |

| Atom Economy | Lower | Higher |

| E-Factor | High | Low |

| Reaction Conditions | Often harsh (high temp, pressure) | Mild (ambient temp, pressure) |

Implementation of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, also known as continuous processing, is emerging as a superior alternative to traditional batch production for synthesizing this compound. This technology facilitates precise control over critical reaction parameters by continuously pumping reagents through a reactor. The result is often higher yields, enhanced selectivity, and a significantly improved safety profile.

In a continuous process for this compound, reactants could be passed through a microreactor or a packed-bed reactor containing a solid-supported catalyst. The inherent design of these reactors allows for superior heat and mass transfer, which can accelerate reaction rates and reduce the formation of unwanted byproducts.

A major advantage of flow chemistry is the potential for integrating in-line purification modules. This allows for a streamlined process where the product is purified as it is produced, leading to higher purity and reduced manual handling. Furthermore, the technology enables the safer use of hazardous reagents by generating and consuming them in small quantities within the contained system. Scaling up production in a flow system is also more straightforward, often involving longer operation times or the use of multiple reactors in parallel.

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Batch Processing | Flow Chemistry |

| Heat Transfer | Slower, potential for hot spots | Rapid and efficient |

| Mass Transfer | Can be diffusion-limited | Enhanced due to small channel dimensions |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved due to small reaction volumes and better control |

| Scalability | Requires larger reactors, can be complex | Achieved by longer run times or numbering-up |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time |

| Integration | Separate reaction and purification steps | In-line purification is possible |

Advancements in Catalyst Design and High-Throughput Screening for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern, efficient chemical synthesis, and the production of this compound is no exception. Current research is heavily invested in designing catalysts that offer high selectivity and efficiency under green conditions. The development of solid-supported catalysts is a key area, as these can be easily separated from the reaction mixture and recycled, aligning with sustainability goals.

High-throughput screening (HTS) has revolutionized the discovery of new catalysts. This automated technology allows for the rapid evaluation of vast libraries of potential catalysts, quickly identifying those with the desired activity and selectivity. The large datasets generated by HTS are invaluable for establishing structure-activity relationships, which in turn guide the rational design of more effective catalysts.

Computational tools are also playing a crucial role. Techniques like Density Functional Theory (DFT) allow for the modeling of reaction mechanisms and the prediction of catalytic activity, saving valuable time and resources in the lab. Machine learning algorithms can further analyze HTS data to uncover complex patterns and predict the performance of novel catalyst designs.

Exploration of Novel Reaction Pathways and Transformational Chemistry

Looking beyond the optimization of current methods, researchers are exploring entirely new chemical transformations for the synthesis of this compound. This forward-thinking approach seeks to develop innovative routes from unconventional starting materials.

One of the most promising areas is C-H activation/functionalization. This strategy aims to directly replace a hydrogen atom on the nonane (B91170) framework with a bromine atom, offering a highly atom-economical pathway. The primary challenge is achieving the desired regioselectivity, and the development of catalysts capable of targeting the terminal carbon is a major research focus.

Other novel approaches being investigated include mechanochemistry, where mechanical force is used to drive reactions, and electrochemistry, which can generate reactive species in situ from simple precursors. Both methods offer potential green chemistry benefits, such as reduced solvent use and avoidance of harsh chemical oxidants.

Additionally, there is growing interest in utilizing bio-based feedstocks, such as fatty acids, as starting materials. Developing catalytic pathways to convert these renewable resources into this compound would represent a significant step towards a more sustainable chemical industry, reducing reliance on petrochemical sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。